molecular formula C16H23BrN2O3 B7176765 N-[(2-bromo-5-methoxyphenyl)methyl]-3-(methoxymethyl)piperidine-1-carboxamide

N-[(2-bromo-5-methoxyphenyl)methyl]-3-(methoxymethyl)piperidine-1-carboxamide

Cat. No.: B7176765
M. Wt: 371.27 g/mol
InChI Key: NHGPODRWEZFVGQ-UHFFFAOYSA-N
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Description

N-[(2-Bromo-5-methoxyphenyl)methyl]-3-(methoxymethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromine atom and methoxy groups attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage. The unique structural features of this compound make it of interest in various fields of chemical and pharmaceutical research.

Properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-3-(methoxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-21-11-12-4-3-7-19(10-12)16(20)18-9-13-8-14(22-2)5-6-15(13)17/h5-6,8,12H,3-4,7,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGPODRWEZFVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)NCC2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-3-(methoxymethyl)piperidine-1-carboxamide typically involves multiple steps:

    Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane to yield 2-bromo-5-methoxybenzyl alcohol.

    Protection of Alcohol Group: The hydroxyl group of the brominated product is protected using a methoxymethyl chloride in the presence of a base such as sodium hydride to form 2-bromo-5-methoxybenzyl methoxymethyl ether.

    Formation of Piperidine Derivative: The protected intermediate is then reacted with piperidine-1-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions would be essential to achieve the desired product quality.

Types of Reactions:

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Sodium azide (NaN₃) or sodium methoxide (NaOMe) in an appropriate solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid.

    Reduction: Formation of 2-methoxybenzyl-3-(methoxymethyl)piperidine-1-carboxamide.

    Substitution: Formation of 2-azido-5-methoxybenzyl-3-(methoxymethyl)piperidine-1-carboxamide.

Scientific Research Applications

N-[(2-Bromo-5-methoxyphenyl)methyl]-3-(methoxymethyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-3-(methoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-[(2-chloro-5-methoxyphenyl)methyl]-3-(methoxymethyl)piperidine-1-carboxamide
  • N-[(2-fluoro-5-methoxyphenyl)methyl]-3-(methoxymethyl)piperidine-1-carboxamide
  • N-[(2-iodo-5-methoxyphenyl)methyl]-3-(methoxymethyl)piperidine-1-carboxamide

Comparison:

  • Uniqueness: The presence of a bromine atom in N-[(2-bromo-5-methoxyphenyl)methyl]-3-(methoxymethyl)piperidine-1-carboxamide imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
  • Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine, making it a versatile intermediate for further chemical modifications.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, chemical properties, applications, and comparisons with similar compounds

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